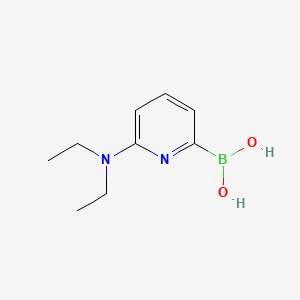
2-(Boc-aminomethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Boc-aminomethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are crucial components of nucleic acids. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected aminomethyl group attached to the pyrimidine ring. This protection is often used in organic synthesis to prevent the amine group from reacting under certain conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-aminomethyl)pyrimidine typically involves the protection of the aminomethyl group with a tert-butoxycarbonyl (Boc) group. One common method is to start with aminomethylpyrimidine and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: 2-(Boc-aminomethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Deprotection: The major product is aminomethylpyrimidine.
Coupling: The major products are various substituted pyrimidines, depending on the boronic acid used.
科学的研究の応用
2-(Boc-aminomethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for various studies.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(Boc-aminomethyl)pyrimidine largely depends on its use and the specific reactions it undergoes. In general, the Boc group serves as a protecting group that can be removed under acidic conditions to reveal the reactive amine group. This amine group can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, to form new compounds.
類似化合物との比較
- 2-(Boc-aminomethyl)pyrrolidine
- 4-(2-Boc-aminoethyl)piperidine
- 4-(Boc-aminomethyl)benzoic acid
- 1-Boc-2-(aminomethyl)pyrrolidine
- 1-Boc-4-(aminomethyl)piperidine
Uniqueness: 2-(Boc-aminomethyl)pyrimidine is unique due to its pyrimidine ring structure, which is a key component of nucleic acids. This makes it particularly valuable in the synthesis of biologically active molecules and pharmaceutical compounds. Its Boc-protected amine group allows for selective reactions, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOFDWCPZCHHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857490 |
Source


|
| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260843-26-2 |
Source


|
| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)

![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)


![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)



![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)
